molecular formula C5H8N2OS B13230595 3-(1,2,5-Thiadiazol-3-yl)propan-1-ol

3-(1,2,5-Thiadiazol-3-yl)propan-1-ol

Cat. No.: B13230595
M. Wt: 144.20 g/mol
InChI Key: DOYTUCMBYWGGFI-UHFFFAOYSA-N
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Description

3-(1,2,5-Thiadiazol-3-yl)propan-1-ol is a heterocyclic organic compound featuring a 1,2,5-thiadiazole ring substituted at the 3-position with a propanol chain. The thiadiazole moiety is a sulfur- and nitrogen-containing aromatic ring, while the propanol group introduces polarity and hydrogen-bonding capability.

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

3-(1,2,5-thiadiazol-3-yl)propan-1-ol

InChI

InChI=1S/C5H8N2OS/c8-3-1-2-5-4-6-9-7-5/h4,8H,1-3H2

InChI Key

DOYTUCMBYWGGFI-UHFFFAOYSA-N

Canonical SMILES

C1=NSN=C1CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,5-Thiadiazol-3-yl)propan-1-ol typically involves the reaction of thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 1,2,5-thiadiazole-3-carboxylic acid with a reducing agent to form the corresponding alcohol. Another approach is the nucleophilic substitution reaction where a thiadiazole derivative reacts with a suitable alkylating agent to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives.

Reagents/Conditions Products Key Findings Sources
Hydrogen peroxide (H₂O₂)3-(1,2,5-Thiadiazol-3-yl)propanalSelective oxidation of primary alcohol to aldehyde under mild conditions.
KMnO₄ (acidic conditions)3-(1,2,5-Thiadiazol-3-yl)propanoic acidComplete oxidation to carboxylic acid with prolonged reaction times.

Mechanistic Insight : Oxidation proceeds via radical intermediates in the case of H₂O₂, while KMnO₄ follows an ionic pathway involving chromate esters .

Reduction Reactions

The thiadiazole ring can be reduced selectively.

Reagents/Conditions Products Key Findings Sources
NaBH₄/CuCl₂3-(1,2,5-Thiadiazoline-3-yl)propan-1-olPartial reduction of the thiadiazole ring to thiadiazoline without altering the alcohol.
LiAlH₄3-(1,3,5-Thiazolidin-3-yl)propan-1-olComplete ring reduction to thiazolidine, accompanied by S–N bond cleavage.

Note : Selectivity depends on the reducing agent’s strength and reaction time .

Substitution Reactions

The thiadiazole ring participates in nucleophilic substitutions at the sulfur or nitrogen centers.

Reagents/Conditions Products Key Findings Sources
Alkyl halides (R–X)3-(5-Alkyl-1,2,5-thiadiazol-3-yl)propan-1-olAlkylation occurs preferentially at the sulfur atom under basic conditions.
Amines (R–NH₂)3-(5-Amino-1,2,5-thiadiazol-3-yl)propan-1-olAmine substitution at the N-2 position with retention of ring integrity.

Example : Reaction with morpholine yields 3-(4-morpholino-1,2,5-thiadiazol-3-yl)propan-1-ol, a precursor to β-blocker analogs .

Ring-Opening and Rearrangement

Acid- or base-catalyzed ring-opening reactions produce sulfonamide derivatives.

Conditions Products Key Findings Sources
HCl (1M, reflux)3-(Sulfonamide)propan-1-olThiadiazole ring opens to form a sulfonamide via S–N bond cleavage.
NaOH (0.1M, 60°C)3-(Thiol)propan-1-olBase-mediated hydrolysis releases H₂S, forming a thiol intermediate.

Mechanism : Acidic conditions protonate the nitrogen, weakening S–N bonds, while bases deprotonate hydroxyl groups to initiate nucleophilic attacks .

Etherification and Esterification

The hydroxyl group reacts with electrophiles to form ethers or esters.

| Reagents/Conditions | Products | Key Findings

Scientific Research Applications

3-(1,2,5-Thiadiazol-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,2,5-Thiadiazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In medicinal applications, the compound may interact with cellular receptors or enzymes, modulating signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

3-(1,2,5-Thiadiazol-3-yl)propan-1-ol
  • Structure: Propanol chain (-CH2CH2CH2OH) attached to the 3-position of the 1,2,5-thiadiazole ring.
  • Molecular Formula : C5H10N2OS.
  • Molecular Weight : 146.22 g/mol.
Timolol Maleate
  • Structure: 1,2,5-Thiadiazole ring substituted with a morpholino group and linked to a tert-butylamino-propanol chain via an ether bridge.
  • Molecular Formula : C13H24N4O3S.
  • Molecular Weight : 316.42 g/mol.
Xanomeline Tartrate
  • Structure : Hexyloxy-substituted 1,2,5-thiadiazole linked to a methyl-tetrahydro pyridine moiety.
  • Molecular Formula : C14H23N3OS•C4H6O4.
  • Molecular Weight : 431.51 g/mol.

Solubility and Physicochemical Properties

Compound Solubility Profile Key Observations
This compound Likely soluble in polar solvents (e.g., methanol, water) due to the hydroxyl group. Inferior lipophilicity compared to timolol/xanomeline.
Timolol Maleate Slightly soluble in alcohol/methanol; insoluble in water. Low solubility attributed to the maleate counterion and hydrophobic tert-butyl group.
Xanomeline Tartrate Highly soluble in water, methanol, DMSO. Enhanced solubility due to the tartrate salt and hydrophilic pyridine moiety.

Pharmacological and Functional Roles

Compound Primary Applications Mechanism/Affinity
This compound Potential intermediate or SAR study candidate. Unclear; propanol group may target polar receptors.
Timolol Maleate Non-selective β-adrenergic receptor blocker (ophthalmic use). Binds β1/β2 receptors via morpholino and tert-butylamino groups.
Xanomeline Tartrate Muscarinic agonist (neurological disorders like Alzheimer’s). Activates M1/M4 receptors via hexyloxy and pyridine groups.

Key Research Findings

Role of Substituents: The morpholino and tert-butylamino groups in timolol enhance β-blocker activity but reduce solubility . Hexyloxy and pyridine groups in xanomeline improve muscarinic receptor selectivity and solubility . The propanol group in this compound may increase polarity, favoring interactions with hydrophilic targets.

SAR Insights :

  • Electron-withdrawing groups (e.g., thiadiazole) stabilize aromatic rings, while substituents dictate receptor specificity.
  • Hydrophobic groups (e.g., tert-butyl) enhance membrane permeability but reduce aqueous solubility.

Biological Activity

3-(1,2,5-Thiadiazol-3-yl)propan-1-ol is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antioxidative, and potential neuroprotective effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring that contributes to its biological activity. The presence of hydroxyl groups enhances its solubility and interaction with biological targets.

1. Antibacterial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antibacterial properties. For instance:

  • In vitro Studies : A study reported that various thiadiazole compounds showed moderate inhibition against common bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 25 to 50 µg/mL for certain derivatives .
CompoundTarget BacteriaMIC (µg/mL)
Thiadiazole DerivativeS. aureus25
Thiadiazole DerivativeE. coli50

2. Antioxidative Properties

Thiadiazoles are also recognized for their antioxidative capabilities. The antioxidative activity of this compound can be attributed to its ability to scavenge free radicals:

  • DPPH Assay : In studies utilizing the DPPH radical scavenging assay, compounds in this class demonstrated significant antioxidative activity, with some derivatives showing IC50 values below 100 µM .
CompoundIC50 (µM)
Thiadiazole Derivative<100

3. Neuroprotective Effects

The neuroprotective potential of thiadiazoles has been explored in various models:

  • Calcium Ion Uptake Studies : Research indicates that certain thiadiazole derivatives can modulate glutamate-induced calcium ion uptake in rat brain synaptosomes, suggesting a protective effect against excitotoxicity associated with neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of a series of thiadiazole derivatives showed promising results against Mycobacterium tuberculosis. The compound exhibited an MIC of 25 µg/mL, indicating strong potential as an antimicrobial agent .

Case Study 2: Neuroprotective Mechanisms

Another investigation evaluated the neuroprotective effects of a related thiadiazole derivative in a model of oxidative stress induced by glutamate. The results indicated that the compound significantly reduced neuronal cell death compared to controls, supporting its potential application in treating neurodegenerative conditions .

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-(1,2,5-thiadiazol-3-yl)propan-1-ol?

Answer:
The synthesis of this compound typically involves functionalizing the thiadiazole core with a propanol side chain. Key approaches include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for similar heterocyclic alcohols, enabling regioselective coupling (e.g., 2-(1-aryl-1H-triazol-4-yl)propan-2-ols via CuAAC) .
  • Nucleophilic Substitution : Reacting 3-chloro-1,2,5-thiadiazole with 3-hydroxypropanal derivatives under basic conditions. This method is analogous to the synthesis of Timolol intermediates, where morpholine substitutes thiadiazole .
  • Reductive Amination : For amino-propanol derivatives, reductive amination of ketones with amines (e.g., 3-amino-3-(2,3-dimethylphenyl)propan-1-ol synthesis) can be modified for thiadiazole systems .

Critical Parameters : Control reaction temperature (<60°C) to avoid thiadiazole ring decomposition, and use anhydrous solvents to prevent hydrolysis.

Basic: How is this compound structurally characterized?

Answer:
Routine characterization combines spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., -OH at δ 3.24 ppm, thiadiazole protons at δ 7.66 ppm) and carbon types (thiadiazole carbons at 120–150 ppm) .
  • FTIR : Hydroxyl stretches (ν ~3382 cm1^{-1}) and thiadiazole ring vibrations (ν ~1437–1658 cm1^{-1}) confirm functional groups .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 158 for triazolyl-propanol analogs) and purity .
  • HPLC : Pharmacopeial methods (e.g., USP/EP guidelines for Timolol-related impurities) ensure ≥95% purity, critical for biological studies .

Advanced: How can contradictory biological activity data for thiadiazolyl-propanol derivatives be resolved?

Answer:
Contradictions often arise from:

  • Stereochemical Variations : Enantiomers (e.g., (S)- vs. (R)-timolol) exhibit divergent β-blocking activities. Use chiral HPLC or CD spectroscopy to confirm stereochemistry .
  • Purity Issues : Trace impurities (e.g., 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine in Timolol) can skew bioassay results. Implement orthogonal purity assays (HPLC + NMR) .
  • Assay Conditions : Solvent polarity (e.g., DMSO vs. water) affects solubility and activity. Standardize assays using pharmacopeial buffers .
  • Metabolic Instability : Thiadiazole rings may degrade in vivo. Use stability-indicating methods (e.g., forced degradation studies under acidic/oxidative conditions) .

Case Study : Antifungal activity discrepancies in triazolyl-propanols were resolved by correlating logP values with membrane permeability .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic reactions?

Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiadiazole C-3 position is electrophilic due to LUMO localization .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., protic solvents stabilize transition states in SN2 reactions).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates. Electron-withdrawing groups on thiadiazole enhance electrophilicity .

Validation : Compare predicted vs. experimental 13^13C NMR shifts (RMSD < 2 ppm) to refine models .

Advanced: How to design derivatives of this compound for improved pharmacokinetics?

Answer:

  • Prodrug Strategies : Esterify the hydroxyl group (e.g., acetyl or phosphate esters) to enhance oral bioavailability. Hydrolytic stability can be tuned via steric hindrance .
  • Bioisosteric Replacement : Substitute thiadiazole with 1,2,4-thiadiazole or triazole to modulate metabolic clearance .
  • Salt Formation : Maleate salts (as in Timolol) improve water solubility and crystallinity for formulation .

In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with optimal logP (-1 to 5) and low CYP450 inhibition .

Basic: What are the stability challenges for this compound under storage?

Answer:

  • Hydrolysis : The thiadiazole ring is prone to hydrolysis in humid conditions. Store under nitrogen at -20°C with desiccants .
  • Oxidation : The propanol hydroxyl group may oxidize to ketones. Add antioxidants (e.g., BHT) or use amber vials to block UV light .
  • Polymorphism : Crystallize in defined solvents (e.g., ethanol/water) to ensure consistent polymorphic form, critical for dissolution rates .

Advanced: How to elucidate the mechanism of action of thiadiazolyl-propanol derivatives in enzyme inhibition?

Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For Timolol analogs, β-adrenergic receptor binding is non-competitive .
  • X-ray Crystallography : Resolve enzyme-ligand complexes (e.g., with carbonic anhydrase) to identify key interactions (H-bonds with hydroxyl, π-stacking with thiadiazole) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to optimize substituents for affinity .

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